molecular formula C11H10Cl2N4O B12047247 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide

Cat. No.: B12047247
M. Wt: 285.13 g/mol
InChI Key: WRFKMXNSFXTXMX-UHFFFAOYSA-N
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Description

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide is a chemical compound with the molecular formula C11H10Cl2N4O. It is characterized by the presence of a dichloro-imidazole moiety attached to a benzimidamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide typically involves the reaction of 4,5-dichloroimidazole with a benzimidamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide
  • 3-[3-(4,5-Dichloro-1H-imidazol-1-yl)-1-propyn-1-yl]-5-nitropyridine

Uniqueness

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide is unique due to its specific structure, which combines the dichloro-imidazole moiety with a benzimidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13 g/mol

IUPAC Name

3-[(4,5-dichloroimidazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C11H10Cl2N4O/c12-9-10(13)17(6-15-9)5-7-2-1-3-8(4-7)11(14)16-18/h1-4,6,18H,5H2,(H2,14,16)

InChI Key

WRFKMXNSFXTXMX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)CN2C=NC(=C2Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)CN2C=NC(=C2Cl)Cl

Origin of Product

United States

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